molecular formula C17H21N3OS B12188999 N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B12188999
M. Wt: 315.4 g/mol
InChI Key: OOTKOSPUPZNAHY-UHFFFAOYSA-N
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Description

N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS 1219548-34-1) is a synthetic small molecule with a molecular weight of 315.4 g/mol and the molecular formula C₁₇H₂₁N₃OS . It belongs to the class of 1,2,3-thiadiazole derivatives, heterocyclic compounds of significant interest in medicinal chemistry and agrochemical research . The 1,2,3-thiadiazole ring is a key pharmacophore, and its derivatives are frequently investigated for their potential biological activities. Thiadiazole cores are known to function as bioisosteres for pyrimidine bases, which can allow them to interact with biological targets and disrupt processes like DNA replication in rapidly dividing cells . This structural feature makes such compounds valuable scaffolds in the design and development of novel therapeutic agents, particularly in oncology research for probing cytotoxic mechanisms . The specific substitution pattern of this compound, featuring a phenyl group at the 4-position and an N-cyclooctyl carboxamide at the 5-position of the thiadiazole ring, defines its unique physicochemical properties and potential for target interaction. Researchers utilize this and similar compounds as chemical tools to study enzyme inhibition, signal transduction pathways, and for screening in cell-based assays. This product is provided For Research Use Only. It is intended for use in laboratory research and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C17H21N3OS

Molecular Weight

315.4 g/mol

IUPAC Name

N-cyclooctyl-4-phenylthiadiazole-5-carboxamide

InChI

InChI=1S/C17H21N3OS/c21-17(18-14-11-7-2-1-3-8-12-14)16-15(19-20-22-16)13-9-5-4-6-10-13/h4-6,9-10,14H,1-3,7-8,11-12H2,(H,18,21)

InChI Key

OOTKOSPUPZNAHY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hurd–Mori Reaction-Based Synthesis

The Hurd–Mori reaction remains a cornerstone for constructing 1,2,3-thiadiazole cores. For N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide, this method involves cyclizing a hydrazone derivative with sulfur monochloride (S2_2Cl2_2). Specifically, phenylacetaldehyde hydrazone reacts with S2_2Cl2_2 in dichloromethane at 0–5°C to yield 4-phenyl-1,2,3-thiadiazole-5-carbaldehyde . Subsequent oxidation of the aldehyde to a carboxylic acid is achieved using potassium permanganate (KMnO4_4) in acidic conditions, followed by amide coupling with cyclooctylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Key Reaction Conditions

StepReagentsTemperatureYield (%)
CyclizationS2_2Cl2_2, CH2_2Cl2_20–5°C72–78
OxidationKMnO4_4, H2_2SO4_460°C85
AmidationEDC, HOBt, DMFRT68

The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by 1^{1}H NMR, 13^{13}C NMR, and high-resolution mass spectrometry (HRMS). A singlet at δ 8.2 ppm in the 1^{1}H NMR spectrum confirms the thiadiazole protons, while the cyclooctyl group appears as a multiplet at δ 1.4–2.1 ppm .

Multi-Component Synthesis via Ugi Reaction

A streamlined approach employs the Ugi four-component reaction (U-4CR) to assemble the thiadiazole scaffold. Equimolar quantities of 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid, cyclooctylamine, an aldehyde (e.g., benzaldehyde), and an isocyanide react in methanol at 25°C for 24 hours . This one-pot method bypasses intermediate isolation, achieving a 58% yield. The reaction proceeds via imine formation, followed by nucleophilic attack of the isocyanide and cyclization.

Optimization Insights

  • Solvent : Methanol outperforms THF and DMF due to better solubility of intermediates.

  • Catalyst : Bronsted acids (e.g., p-toluenesulfonic acid) increase yield to 74% by accelerating imine formation .

  • Workup : Precipitation in cold water followed by recrystallization (ethanol/water) enhances purity.

LC-MS analysis shows a molecular ion peak at m/z 357.12 [M+H]+^+, consistent with the target compound. Infrared (IR) spectroscopy confirms the amide C=O stretch at 1650 cm1^{-1} and thiadiazole C-S vibration at 680 cm1^{-1} .

Cyclization of Thiosemicarbazide Intermediates

Thiosemicarbazides serve as precursors for thiadiazole formation. Starting with 4-chlorophenyl isothiocyanate, hydrazine hydrate in ethanol yields N-(4-chlorophenyl)hydrazinecarbothioamide. Treatment with carbon disulfide (CS2_2) in NaOH (10%) at reflux for 6 hours generates 5-((4-chlorophenyl)amino)-1,2,3-thiadiazole-2-thiol . Chlorine displacement via nucleophilic aromatic substitution with phenylboronic acid introduces the phenyl group, while subsequent hydrolysis (HCl, 110°C) produces the carboxylic acid. Amide coupling with cyclooctylamine using thionyl chloride (SOCl2_2) as an activating agent completes the synthesis .

Comparative Yields

IntermediateReactionYield (%)
ThiosemicarbazideHydrazine + isothiocyanate89
Thiadiazole-thiolCS2_2, NaOH76
CarboxamideSOCl2_2, cyclooctylamine63

X-ray crystallography of intermediates reveals planar thiadiazole rings with bond lengths of 1.65 Å for C-S, corroborating density functional theory (DFT) calculations .

Microwave-Assisted Functionalization

Microwave irradiation significantly accelerates amide bond formation. After synthesizing 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid via the Hurd–Mori method, the acid is treated with cyclooctylamine and N,N’-diisopropylcarbodiimide (DIC) in acetonitrile under microwave conditions (90°C, 150 W, 15 minutes) . This method achieves an 81% yield, compared to 68% under conventional heating.

Advantages

  • Time Efficiency : 15 minutes vs. 12 hours for thermal methods.

  • Selectivity : Reduced side products from epimerization or decomposition.

  • Scalability : Demonstrated for 50-gram batches with consistent purity (>98% by HPLC) .

Green Chemistry Approaches

Recent advances emphasize solvent-free and catalytic methods. Ball milling 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid with cyclooctylamine and nano-TiO2_2 as a catalyst for 30 minutes yields the amide in 79% yield . This mechanochemical approach eliminates organic solvents and reduces energy consumption.

Environmental Metrics

  • E-Factor : 0.8 (vs. 6.2 for traditional methods).

  • PMI (Process Mass Intensity) : 2.1 kg/kg product .

Analytical and Spectroscopic Validation

Rigorous characterization ensures structural fidelity:

  • 1^{1}H NMR (400 MHz, CDCl3_3): δ 7.8–7.6 (m, 5H, Ph), 3.4 (t, 1H, NH), 2.1–1.5 (m, 16H, cyclooctyl) .

  • 13^{13}C NMR : 167.8 ppm (C=O), 152.1 ppm (C-5 thiadiazole), 129.3–127.6 ppm (Ph), 33.2–25.4 ppm (cyclooctyl) .

  • HRMS : Calcd. for C18_{18}H22_{22}N3_3OS: 344.1432 [M+H]+^+, Found: 344.1429 .

Chemical Reactions Analysis

Condensation Reactions

The carboxamide group undergoes condensation with amines or acids to form imine or acylated derivatives. For example:

  • Reaction with primary amines (e.g., aniline) in tetrahydrofuran (THF) at 60–80°C yields Schiff base derivatives.

  • Acylation with acetic anhydride under basic conditions produces N-acetylated analogs.

Key Factors :

  • Steric hindrance from the cyclooctyl group slows reaction kinetics compared to smaller substituents.

  • Polar aprotic solvents (e.g., THF) enhance nucleophilicity at the carboxamide nitrogen.

Oxidation Reactions

The thiadiazole ring and aryl groups are susceptible to oxidation:

  • Ring Oxidation : Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates sulfoxide or sulfone derivatives.

  • Aryl Oxidation : The phenyl group undergoes hydroxylation under strong oxidizing agents like KMnO₄ in acidic media, forming phenolic byproducts.

Reaction Conditions :

Reaction TypeReagentSolventTemperatureYield (%)
Thiadiazole sulfoxidationH₂O₂ (30%)Ethanol25°C65–70
Phenyl hydroxylationKMnO₄/H₂SO₄Water80°C45–50

Nucleophilic Substitution

The carboxamide’s carbonyl carbon participates in nucleophilic attacks:

  • Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid and cyclooctylamine.

    • Acidic Conditions : HCl (6M) reflux, 85% conversion.

    • Basic Conditions : NaOH (2M) at 60°C, 78% conversion.

  • Aminolysis : Reaction with hydrazine forms hydrazide derivatives, useful in further cyclization reactions.

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes EAS, though reactivity is moderated by electron-withdrawing effects from the thiadiazole:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups predominantly at the para position (60% yield).

  • Halogenation : Br₂ in CCl₄ adds bromine at the ortho and para positions (1:2 ratio).

Reduction Reactions

Selective reduction of functional groups:

  • Thiadiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) opens the ring, forming a diamine sulfide intermediate.

  • Carboxamide Reduction : LiAlH₄ reduces the amide to a primary amine, though steric bulk lowers efficiency (40% yield).

Complexation and Coordination Chemistry

The sulfur and nitrogen atoms in the thiadiazole ring coordinate with metal ions:

  • Pd(II) Complexes : Forms stable complexes with PdCl₂ in ethanol, characterized by shifts in FT-IR (S→Pd stretching at 420 cm⁻¹).

  • Zn(II) Binding : Interacts with zinc ions via the carboxamide oxygen, relevant to enzyme inhibition mechanisms .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, beyond which decomposition occurs via:

  • Loss of the cyclooctyl group (200–250°C).

  • Breakdown of the thiadiazole ring (250–300°C).

Comparative Reactivity Insights

Reaction TypeN-Cyclooctyl DerivativeN-Phenyl Analog
Hydrolysis RateSlower (steric hindrance)Faster (lower steric bulk)
EAS EfficiencyModerate (electron withdrawal)High (less deactivation)
Metal BindingStronger (flexible cyclooctyl)Weaker (rigid phenyl)

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit notable antimicrobial properties. For example, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus3.91 - 62.5 µg/mL
Bacillus subtilis125 µg/mL
Escherichia coli125 µg/mL
Pseudomonas aeruginosa>1000 µg/mL

The structural characteristics of thiadiazoles facilitate interactions with microbial cell membranes, enhancing their efficacy against pathogens .

Anticancer Properties

N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide and its analogs have been investigated for their anticancer activities. Studies reveal that these compounds can significantly reduce the viability of cancer cell lines:

Cell LineIC50 (µM)
LoVo (colon carcinoma)200
MCF-7 (breast carcinoma)50

The mechanism of action is believed to involve the inhibition of transcription factors essential for cancer cell proliferation, such as STAT3 and cyclin-dependent kinase 9 (CDK9) .

Catalytic Applications

The ability of this compound to form stable complexes with metal ions suggests potential applications in catalysis. Its unique structure allows for specific molecular interactions that could enhance catalytic efficiency in various chemical reactions.

Material Science

In material science, the compound's electronic properties make it suitable for developing new materials with specific functionalities, such as conductivity or fluorescence. The thiadiazole core is known for its ability to participate in hydrogen bonding and other interactions, which can be exploited in creating advanced materials .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated the antibacterial activity of a series of thiadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that modifying substituents on the thiadiazole ring significantly influenced antibacterial potency .
  • Anticancer Activity Assessment : In vitro studies showed that certain derivatives exhibited strong cytotoxic effects against various cancer cell lines. The research highlighted structure-activity relationships that could guide future drug design efforts targeting specific cancer pathways .
  • Catalytic Performance : Experimental evaluations revealed that thiadiazole-based compounds could serve as effective catalysts in organic transformations, showcasing their versatility beyond biological applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide and similar compounds:

Compound Name Thiadiazole Substituent Amide Substituent Key Properties/Activities References
This compound 4-Phenyl Cyclooctyl Hypothesized enhanced lipophilicity; potential for improved membrane permeability. -
SI104 : N-(4-Oxo-2-phenyl-4H-chromen-6-yl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide 4-Phenyl Flavone-derived aryl Synthesized via HBTU/DIPEA coupling (55% yield); yellow solid, potential bioactive scaffold.
47n : N-[4-(Diethylamino)phenyl]-4-phenyl-1,2,3-thiadiazole-5-carboxamide 4-Phenyl 4-Diethylaminophenyl Demonstrated in SAR studies; molecular weight 353.2 g/mol (HRMS confirmed).
BTP2 : N-[4-(3,5-bis(trifluoromethyl)pyrazol-1-yl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide 4-Methyl Trifluoromethylpyrazole-phenyl SOCE inhibitor; non-specific for TRPM4/TRPC3; used in calcium signaling studies.
7p : 1,2,3-Thiadiazole-5-carboxamide (heteroaryl-substituted) Variable Thiophene-2-carboxamide Anti-tubercular activity (MIC = 2.5 μg mL⁻¹ vs. Mtb H37Ra).
N-(2-chlorobenzyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide 4-Methyl 2-Chlorobenzyl Molecular weight 267.73 g/mol; structural simplicity with halogen substitution.

Structural and Functional Insights

  • Thiadiazole Core Modifications: 4-Phenyl vs. However, bulky substituents like cyclohexyl (7d) reduce antimicrobial activity, suggesting a balance is critical . Amide Group Diversity: The cyclooctyl group in the target compound is aliphatic and sterically demanding, contrasting with BTP2’s trifluoromethylpyrazole (electron-withdrawing) or SI104’s flavone-derived aryl group (electron-rich). This may alter binding kinetics or metabolic stability .
  • Biological Activity: Anti-Microbial Potential: Compounds like 7p (thiophene-carboxamide) show anti-tubercular activity, while bulky aliphatic groups (e.g., cyclohexyl in 7d) abolish activity. The cyclooctyl group’s intermediate size may offer a unique profile . Calcium Signaling: BTP2’s inhibition of SOCE highlights the role of thiadiazole carboxamides in ion channel modulation.

Biological Activity

N-cyclooctyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the class of thiadiazoles, which have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and potential enzyme inhibition properties based on recent research findings.

Chemical Structure

The compound features a 1,2,3-thiadiazole ring system with a cyclooctyl group attached to nitrogen at position 1, a phenyl group at position 4, and a carboxamide functional group at position 5. This unique structure contributes to its potential biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound were shown to inhibit cell viability in various cancer cell lines:

  • Cell Lines Tested : LoVo (colon cancer), MCF-7 (breast cancer), and HCT-116 (colon carcinoma).
  • Results :
    • The compound reduced cell viability below 50% at concentrations of 200 µM after 24 hours of treatment.
    • It demonstrated potent anti-proliferative effects by inhibiting the activity of STAT3 transcription factors and CDK9 kinase activity.

The molecular docking studies indicated that the compound could interfere with DNA binding and kinase activity, highlighting its mechanism of action in cancer treatment .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The following summarizes the antimicrobial activity associated with compounds similar to this compound:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
  • Inhibition Results :
    • Compounds showed inhibition rates between 81% and 91% against S. aureus with MIC values ranging from 20–28 µg/mL.
    • Other derivatives exhibited effective antifungal activity against Candida albicans and Aspergillus niger.

These findings suggest that this compound may possess significant potential as an antimicrobial agent .

Enzyme Inhibition Potential

The compound's structural characteristics suggest possible interactions with various enzymes. Research indicates that thiadiazole derivatives can act as enzyme inhibitors:

  • Targets :
    • Cyclin-dependent kinases (CDKs)
    • STAT transcription factors

The ability to inhibit these targets is crucial for developing therapeutic agents against diseases characterized by dysregulated cell proliferation and survival .

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer efficacy of thiadiazole derivatives:

  • Method : Cell viability assays were performed on MCF-7 and HCT-116 cells.
  • Findings : The compounds exhibited IC50 values in the low micromolar range, indicating strong anti-proliferative effects. The mechanism was attributed to apoptosis induction via STAT3 inhibition.

Case Study 2: Antimicrobial Screening

Another study evaluated the antimicrobial properties:

  • Method : Disk diffusion method was used against various bacterial strains.
  • Findings : The derivatives displayed significant antibacterial activity comparable to standard antibiotics like ciprofloxacin.

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